molecular formula C7H17NOS B13290746 2-Ethoxy-4-(methylsulfanyl)butan-1-amine

2-Ethoxy-4-(methylsulfanyl)butan-1-amine

Cat. No.: B13290746
M. Wt: 163.28 g/mol
InChI Key: XITUFXRHIMZMRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(methylsulfanyl)butan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-ethoxybutan-1-amine with a methylsulfanyl reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(methylsulfanyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets. The ethoxy and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding .

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

2-ethoxy-4-methylsulfanylbutan-1-amine

InChI

InChI=1S/C7H17NOS/c1-3-9-7(6-8)4-5-10-2/h7H,3-6,8H2,1-2H3

InChI Key

XITUFXRHIMZMRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCSC)CN

Origin of Product

United States

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